
5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one is a synthetic organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorine atom at the 5th position, a tetrahydronaphthalenyl group at the 3rd position, and a benzofuranone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be attached through a Friedel-Crafts alkylation reaction using an appropriate naphthalene derivative and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The benzofuran core structure can interact with various proteins, affecting their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-benzofuran-1(3h)-one: Lacks the tetrahydronaphthalenyl group.
3-(5,6,7,8-Tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one: Lacks the fluorine atom.
5-Fluoro-3-phenyl-2-benzofuran-1(3h)-one: Contains a phenyl group instead of the tetrahydronaphthalenyl group.
Uniqueness
5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one is unique due to the combination of the fluorine atom and the tetrahydronaphthalenyl group, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
104778-46-3 |
|---|---|
Molekularformel |
C18H15FO2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
5-fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H15FO2/c19-12-8-9-15-16(10-12)17(21-18(15)20)14-7-3-5-11-4-1-2-6-13(11)14/h3,5,7-10,17H,1-2,4,6H2 |
InChI-Schlüssel |
KPIBFMQJWGGHTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC=C2C3C4=C(C=CC(=C4)F)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



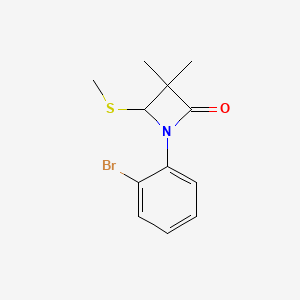
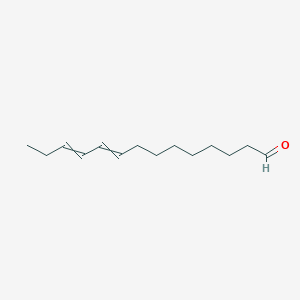
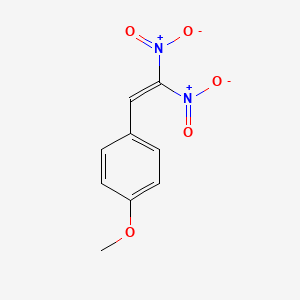

![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
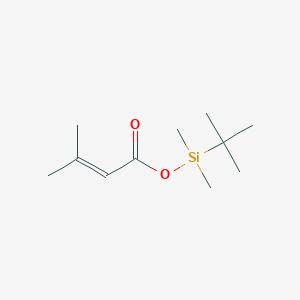

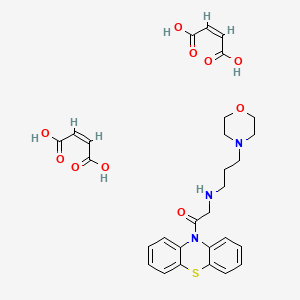
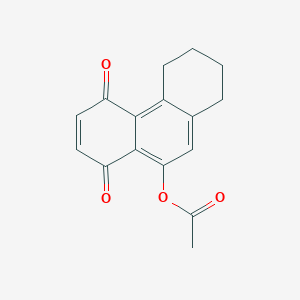
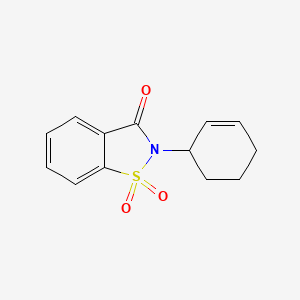


![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
